A Historical and Technical Guide to the Synthesis of Dichlorobis(trichlorosilyl)methane
A Historical and Technical Guide to the Synthesis of Dichlorobis(trichlorosilyl)methane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical development and core methodologies for the synthesis of dichlorobis(trichlorosilyl)methane, a key building block in organosilicon chemistry. This document provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and quantitative data to support research and development in related fields.
Introduction
Dichlorobis(trichlorosilyl)methane, with the chemical formula CCl₂(SiCl₃)₂, is a tetra-substituted methane derivative featuring two trichlorosilyl groups. Its unique structure and reactivity have made it a valuable precursor in the synthesis of various carbosilanes and silicon-based polymers. The historical synthesis of this compound is primarily rooted in two major approaches: the direct process, which involves the reaction of elemental silicon with chlorinated methanes, and the subsequent chlorination of its precursor, bis(trichlorosilyl)methane.
Historical Synthesis Methods
The synthesis of dichlorobis(trichlorosilyl)methane is intrinsically linked to the broader history of organosilicon chemistry, which saw significant advancements in the mid-20th century.
The Direct Process (Müller-Rochow Process)
The "direct process," developed independently by Eugene G. Rochow and Richard Müller in the 1940s, remains a cornerstone of industrial organosilane production. While not a direct route to dichlorobis(trichlorosilyl)methane, it is fundamental to the synthesis of its precursors. The process typically involves the reaction of elemental silicon with an organic halide in the presence of a copper catalyst at elevated temperatures.
In the context of methane-bridged silyl compounds, a significant breakthrough was the adaptation of the direct process. It was discovered that the co-feeding of hydrogen chloride (HCl) with a chlorinated methane, such as methylene chloride (CH₂Cl₂), over a silicon-copper mass could yield bis(silyl)methanes. While this method primarily produces bis(dichlorosilyl)methane and (dichlorosilyl)(trichlorosilyl)methane, it laid the groundwork for accessing more highly chlorinated species. Further reaction of these products or modification of the initial reactants could theoretically lead to dichlorobis(trichlorosilyl)methane.
Photochlorination of Bis(trichlorosilyl)methane
A more direct historical route to dichlorobis(trichlorosilyl)methane involves the free-radical chlorination of bis(trichlorosilyl)methane (CH₂(SiCl₃)₂). This method, pioneered by chemists like G. Fritz in the study of carbosilanes, utilizes photochemical initiation to substitute the hydrogen atoms on the central methylene bridge with chlorine atoms.
The reaction proceeds via a classic radical chain mechanism initiated by ultraviolet (UV) light. The UV radiation cleaves molecular chlorine into highly reactive chlorine radicals, which then abstract hydrogen atoms from the methylene group of bis(trichlorosilyl)methane. The resulting carbon-centered radical reacts with another molecule of chlorine to yield the chlorinated product and a new chlorine radical, thus propagating the chain. This process can be controlled to produce monochlorinated and dichlorinated products.
Key Synthesis Protocols
Below are detailed experimental protocols for the key historical synthesis methods.
Synthesis of Bis(trichlorosilyl)methane (Precursor) via Benkeser Reaction
A common laboratory-scale synthesis of the precursor, bis(trichlorosilyl)methane, utilizes the Benkeser reaction, which involves the reductive silylation of a polyhalogenated methane.
Reactants:
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Chloroform (CHCl₃)
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Trichlorosilane (HSiCl₃)
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Tertiary amine (e.g., tributylamine) or a quaternary organophosphonium salt (catalyst)
General Procedure:
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To a dried, inert-atmosphere reaction vessel, add chloroform and the catalyst (e.g., a tertiary amine in excess, which can also serve as the solvent).
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Cool the mixture in an ice bath.
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Slowly add trichlorosilane to the stirred mixture. The reaction is exothermic.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to drive the reaction to completion.
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The tertiary amine hydrochloride salt will precipitate. The product, bis(trichlorosilyl)methane, can be isolated from the reaction mixture by filtration followed by fractional distillation under reduced pressure.
Note: This reaction can also produce tris(trichlorosilyl)methane, which may decompose to bis(trichlorosilyl)methane under certain conditions.
Synthesis of Dichlorobis(trichlorosilyl)methane via Photochlorination
This protocol details the direct chlorination of bis(trichlorosilyl)methane to yield the target compound.
Reactants:
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Bis(trichlorosilyl)methane (CH₂(SiCl₃)₂)
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Chlorine (Cl₂)
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Carbon tetrachloride (CCl₄) (solvent)
Experimental Setup: A quartz reaction vessel equipped with a gas inlet tube, a reflux condenser, and a magnetic stirrer is required. A UV lamp is positioned to irradiate the vessel. The outlet of the condenser should be connected to a scrubber to neutralize excess chlorine and the HCl byproduct.
Procedure:
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Dissolve bis(trichlorosilyl)methane in carbon tetrachloride in the quartz reaction vessel.
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Initiate a slow stream of chlorine gas through the solution while stirring.
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Turn on the UV lamp to initiate the photochlorination reaction. The reaction temperature can be maintained by the refluxing solvent.
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Monitor the reaction progress by periodically taking aliquots and analyzing them (e.g., by GC or NMR) to follow the disappearance of the starting material and the appearance of the mono- and di-chlorinated products.
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Once the desired level of dichlorination is achieved, stop the chlorine flow and turn off the UV lamp.
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Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove any dissolved chlorine and HCl.
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The solvent is removed by distillation. The crude product is then purified by fractional distillation under high vacuum to isolate dichlorobis(trichlorosilyl)methane.
Quantitative Data Summary
The following table summarizes the available quantitative data for the synthesis of dichlorobis(trichlorosilyl)methane.
| Synthesis Method | Reactants | Catalyst/Initiator | Solvent | Temperature | Reaction Time | Yield of CCl₂(SiCl₃)₂ | Reference |
| Photochlorination | CH₂(SiCl₃)₂, Cl₂ | UV light | Carbon tetrachloride | Reflux | 64 hours | 80.8% | [1] |
| Photochlorination | CH₂(SiCl₃)₂, Cl₂ | UV light | Carbon tetrachloride | Not specified | Not specified | Not specified | [1] |
| Thermal Chlorination | CH₂(SiCl₃)₂, Cl₂ | Heat | None | 240 °C | Not specified | Not specified | [1] |
| Chlorination with SO₂Cl₂ | CH₂(SiCl₃)₂, Sulfuryl dichloride (SO₂Cl₂) | Dibenzoyl peroxide | None | 240 °C | Not specified | Not specified | [1] |
Logical Relationships and Experimental Workflows
The following diagrams illustrate the key relationships and workflows in the synthesis of dichlorobis(trichlorosilyl)methane.
